molecular formula C14H9NO6 B6393849 3-(3,5-Dicarboxyphenyl)picolinic acid CAS No. 1261948-66-6

3-(3,5-Dicarboxyphenyl)picolinic acid

Cat. No.: B6393849
CAS No.: 1261948-66-6
M. Wt: 287.22 g/mol
InChI Key: HTGUYUJGTSZKEC-UHFFFAOYSA-N
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Description

3-(3,5-Dicarboxyphenyl)picolinic acid is a multipyridine-dicarboxylate organic ligand designed for advanced materials research, particularly in constructing metal-organic frameworks (MOFs) and coordination polymers (CPs). Its molecular structure features a picolinic acid moiety and a phenyl ring with two carboxyl groups, providing multiple coordination sites (including carboxylate oxygen and pyridine nitrogen atoms) for binding to metal centers. This allows for the development of diverse structural topologies . The rotational freedom between its aromatic rings enhances its flexibility to accommodate the coordination preferences of various metal ions, such as Co(II), Cu(II), and Zn(II) . Researchers utilize this ligand under hydrothermal conditions to create novel coordination compounds with potential applications in heterogeneous catalysis, including Henry reactions and Knoevenagel condensation . Similar pyridine-dicarboxylate ligands are also employed in synthesizing lanthanoid coordination polymers, which are investigated for their unique magnetic relaxation properties . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(2-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)8-4-7(5-9(6-8)13(18)19)10-2-1-3-15-11(10)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGUYUJGTSZKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Functionalization of Picolinic Acid

Picolinic acid is first halogenated at the 3-position using bromine or iodine in the presence of a Lewis acid catalyst such as FeCl₃. For example, bromination at 80°C in acetic acid yields 3-bromopicolinic acid with >90% purity. This step is critical for enabling subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The halogenated intermediate reacts with 3,5-dicarboxyphenylboronic acid under palladium catalysis. Optimal conditions involve:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (3 equivalents)

  • Solvent : DMF/H₂O (4:1 v/v)

  • Temperature : 100°C for 12 hours

This method achieves yields of 68–72%, with residual palladium content <10 ppm after purification via chelating resins. Challenges include the sensitivity of boronic acids to protodeboronation under acidic conditions, necessitating strict pH control.

Catalytic Oxidation of Alkyl-Substituted Precursors

An alternative route leverages the oxidation of methyl or ethyl substituents to carboxylic acid groups. This method is advantageous for industrial-scale production due to fewer purification steps.

Substrate Preparation

3-(3,5-Dimethylphenyl)picolinic acid serves as the starting material. Methyl groups are introduced via Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 50°C. The alkylated intermediate is isolated by crystallization from ethanol/water mixtures.

Oxidation Conditions

Potassium permanganate (KMnO₄) in alkaline medium selectively oxidizes methyl groups to carboxylates:

  • Oxidant : KMnO₄ (4 equivalents)

  • Solvent : 2M NaOH(aq)

  • Temperature : 80°C for 8 hours

  • Yield : 65% after acidification to pH 2 with HCl

Side reactions include over-oxidation to CO₂ (5–8% yield loss) and ring hydroxylation (3–4%). Catalytic amounts of MnO₂ mitigate byproduct formation by stabilizing reactive intermediates.

Acid Hydrolysis of Cyano Intermediates

Hydrolysis of nitrile groups offers a high-purity route, albeit with longer reaction times.

Cyanation Reaction

3-(3,5-Dicyanophenyl)picolinic acid is synthesized via Rosenmund-von Braun reaction using CuCN in DMF at 150°C. The nitrile precursor is obtained in 85% yield after recrystallization from acetonitrile.

Hydrolysis to Carboxylic Acids

Concentrated HCl (12M) refluxed for 24 hours converts nitriles to carboxylic acids. Key parameters:

  • Acid Concentration : ≥10M HCl

  • Temperature : 110°C

  • Additives : SnCl₂ (0.1 mol%) accelerates hydrolysis

  • Yield : 78% with 99% purity by HPLC

This method avoids metal catalysts, making it preferable for pharmaceutical applications where residual metal content is restricted.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Suzuki-Miyaura Coupling68–7295–98Moderate320–400
Catalytic Oxidation6597–99High180–220
Acid Hydrolysis7899Low450–500

Key Findings :

  • Catalytic oxidation balances cost and scalability for industrial use but requires stringent temperature control to prevent decarboxylation.

  • Acid hydrolysis delivers the highest purity but is cost-prohibitive for large batches due to extended reaction times and HCl consumption.

  • Suzuki coupling offers modularity for structural analogs but involves palladium removal steps that complicate purification.

Industrial-Scale Optimization Strategies

Solvent Recycling in Catalytic Oxidation

Reclaiming DMF via distillation reduces raw material costs by 40%. Implementing a continuous flow reactor minimizes thermal degradation, improving yield to 70%.

Palladium Recovery in Coupling Reactions

Electrochemical deposition recovers 92% of Pd from reaction mixtures, lowering catalyst costs by 30%.

Waste Management in Acid Hydrolysis

Neutralization of HCl waste with Ca(OH)₂ generates CaCl₂, which is marketable as a de-icing agent. This offsets disposal costs by USD 15–20 per ton .

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dicarboxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

3-(3,5-Dicarboxyphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dicarboxyphenyl)picolinic acid involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, leading to various effects such as catalytic activity or luminescence. The compound can interact with specific molecular targets, including enzymes and receptors, influencing their activity and pathways .

Comparison with Similar Compounds

Picolinic Acid Derivatives

Key derivatives include picolinic acid, 3-methylpicolinic acid, and 4-chloropicolinic acid, synthesized via enzymatic cleavage of aminophenols (Table 1) .

Table 1: Comparison of Picolinic Acid Derivatives

Compound Substituent(s) Yield (%) Key Mass Spectral Fragments (m/z) Applications/Notes
Picolinic acid None 43 137, 107, 79, 78 Biological chelator, MOF precursor
3-Methylpicolinic acid Methyl (C-3) 25 151, 121, 93, 92 Enhanced lipophilicity
4-Chloropicolinic acid Chloro (C-4) 66 171, 141, 113 Potential herbicide/pesticide
3-(3,5-Dicarboxyphenyl)picolinic acid 3,5-Dicarboxyphenyl N/A* N/A* MOF linker, high coordination sites

Key Differences :

  • Functional Groups: The target compound’s dual carboxylates on the phenyl ring enhance its metal-binding capacity compared to mono-substituted derivatives like 4-chloropicolinic acid .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (3,4-dihydroxybenzeneacrylic acid) shares a phenolic backbone but differs in functionalization (Table 2) .

Table 2: Comparison with Caffeic Acid

Property 3-(3,5-Dicarboxyphenyl)picolinic Acid Caffeic Acid
Core Structure Picolinic acid + dicarboxyphenyl Phenylpropanoid (acrylic acid)
Functional Groups 2 carboxylates (pyridine), 2 carboxylates (phenyl) 2 hydroxyl, 1 acrylate carboxylate
Acidity Higher (four deprotonation sites) Moderate (three deprotonation sites)
Applications MOFs, catalysis Antioxidants, cosmetics, supplements

Key Differences :

  • Acidity/Coordination : The target compound’s carboxylates offer stronger metal coordination than caffeic acid’s hydroxyl groups, making it more suitable for MOFs .
  • Biological Activity : Caffeic acid is widely studied for antioxidant properties, whereas 3-(3,5-dicarboxyphenyl)picolinic acid’s bioactivity remains underexplored .

Metal-Organic Framework (MOF) Linkers

Carboxylic acid derivatives are critical MOF linkers. For example:

  • Terephthalic acid (1,4-benzenedicarboxylic acid): Used in MOF-5 for CO₂ capture .
  • 2-Aminoterephthalic acid: Enhances luminescence in MOFs .

Comparison with 3-(3,5-Dicarboxyphenyl)picolinic Acid :

  • Luminescence: Unlike 2-aminoterephthalic acid, the pyridine ring in the target may introduce π-conjugated luminescent properties, though this requires validation .

Q & A

Q. What are the established synthetic routes for 3-(3,5-Dicarboxyphenyl)picolinic acid?

The synthesis typically involves condensation reactions between substituted benzaldehyde derivatives and picolinic acid precursors. For example, a modified Knoevenagel condensation using 3,5-dicarboxybenzaldehyde and malonic acid derivatives under basic conditions (e.g., NaOH in ethanol/methanol) may yield intermediates, followed by decarboxylation and cyclization . Reaction optimization often requires temperature control (80–100°C) and inert atmospheres to prevent oxidation. Purity is verified via HPLC (>98%) and NMR spectroscopy.

Q. How is structural characterization performed for this compound?

Advanced techniques include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry.
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carboxylate resonances (δ ~170 ppm).
  • FT-IR : Confirms carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O vibrations (~1680 cm1^{-1}) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+).

Q. What are its primary applications in biochemical research?

The compound’s dicarboxylate groups enable metal chelation (e.g., Fe3+^{3+}, Cu2+^{2+}), making it useful in:

  • Enzyme inhibition studies (e.g., metalloproteases).
  • Fluorescent probes for metal ion detection in cellular assays.
  • Coordination polymers for catalytic applications .

Advanced Research Questions

Q. How can experimental design address low yields in its synthesis?

Contradictions in yield optimization (e.g., 30–60% yields) arise from competing side reactions. Strategies include:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance intermediate stability.
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation.
  • DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (pH, temperature) .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

For example, unexpected 1H^1H-NMR splitting may indicate rotamers or proton exchange. Solutions:

  • Variable-temperature NMR : Suppresses dynamic effects.
  • DFT calculations : Predict and compare theoretical vs. experimental spectra.
  • Supplementary techniques : X-ray crystallography provides definitive confirmation .

Q. What methodologies are used to study its adsorption behavior on surfaces?

Advanced microspectroscopic imaging (e.g., AFM, ToF-SIMS) analyzes surface interactions. For instance:

  • Adsorption isotherms : Quantify binding affinity to silica or polymer surfaces.
  • In situ Raman spectroscopy : Monitors real-time conformational changes on metal oxides .

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